molecular formula C16H32N2O4 B133862 1,6-Bis(tert-butoxycarbonylamino)hexane CAS No. 16644-54-5

1,6-Bis(tert-butoxycarbonylamino)hexane

Cat. No.: B133862
CAS No.: 16644-54-5
M. Wt: 316.44 g/mol
InChI Key: VDSMPNIBLRKWEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,6-Bis(tert-butoxycarbonylamino)hexane is a hexane derivative featuring two tert-butoxycarbonyl (Boc) groups at the terminal amino positions. The Boc group is widely used in organic synthesis as a protective moiety for amines due to its stability under basic conditions and selective cleavage under acidic conditions (e.g., trifluoroacetic acid) . This compound is particularly valuable in peptide synthesis, where it safeguards amine functionalities during multi-step reactions. Its hexane backbone provides flexibility, reducing steric hindrance during coupling reactions.

Properties

IUPAC Name

tert-butyl N-[6-[(2-methylpropan-2-yl)oxycarbonylamino]hexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32N2O4/c1-15(2,3)21-13(19)17-11-9-7-8-10-12-18-14(20)22-16(4,5)6/h7-12H2,1-6H3,(H,17,19)(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDSMPNIBLRKWEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCCNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20383024
Record name 1,6-BIS(TERT-BUTOXYCARBONYLAMINO)HEXANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16644-54-5
Record name 1,6-BIS(TERT-BUTOXYCARBONYLAMINO)HEXANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Patent-Established Protocol (CN105294502A)

The Chinese patent CN105294502A outlines a scalable method for synthesizing N-Boc-1,6-hexanediamine with 73% yield:

Reagents and Conditions

ComponentQuantityMolar Ratio
1,6-Hexanediamine58.0 g (0.5 mol)5
Triethylamine (TEA)14.4 g (0.1 mol)1
Boc anhydride21.8 g (0.1 mol)1
Dichloromethane (DCM)300 mL

Procedure

  • Dissolve 1,6-hexanediamine and TEA in DCM under nitrogen.

  • Add Boc anhydride dissolved in DCM dropwise to maintain temperature <25°C.

  • Stir overnight at room temperature until turbidity indicates product precipitation.

  • Filter and wash the precipitate with cold DCM.

  • Extract the filtrate with water (3×), dry over Na₂SO₄, and concentrate under vacuum.

Key Advantages

  • Crystallization-Driven Purification : The product precipitates directly, minimizing chromatographic steps.

  • Scalability : Demonstrated at 0.5-mol scale with consistent yields.

Boc Chloride Activation Method

ComponentQuantityNotes
1,6-Hexanediamine1.0 equivDissolved in anhydrous DCM
Boc-Cl2.2 equivSlow addition to control exotherm
Triethylamine (TEA)2.5 equivMaintains basic pH

Procedure

  • Cool the diamine solution to 0°C in an ice bath.

  • Add Boc-Cl and TEA simultaneously via separate funnels to prevent local overheating.

  • Warm to room temperature and stir for 12–24 hours.

  • Quench with aqueous NaHCO₃, extract with DCM, and purify via column chromatography (hexane/EtOAc).

Challenges

  • Exothermic Risk : Rapid Boc-Cl addition generates HCl gas, requiring rigorous temperature control.

  • Chromatography Dependency : Unlike the anhydride method, this approach often necessitates purification on silica gel.

Comparative Analysis of Synthetic Routes

Performance Metrics

ParameterBoc Anhydride MethodBoc-Cl Method
Yield73%~65% (estimated)
PurificationFiltration + extractionColumn chromatography
Reaction Time12–16 hours24–48 hours
ScalabilityPilot-plant readyLab-scale optimal
Cost per Mole$142$98

Mechanistic Considerations

  • Anhydride Route : Proceeds via nucleophilic acyl substitution, where TEA scavenges HCl to shift equilibrium toward product formation.

  • Boc-Cl Route : Involves initial formation of a reactive chloroformate intermediate, which reacts with the amine to form the carbamate.

Industrial-Scale Optimization Strategies

Continuous Flow Reactor Design

Recent advances in flow chemistry enable >90% yield by:

  • Mixing 1,6-hexanediamine and Boc anhydride in a T-shaped micromixer.

  • Maintaining residence time of 8 minutes at 40°C.

  • In-line IR monitoring to adjust stoichiometry dynamically.

Solvent Selection Table

SolventDielectric ConstantYield (%)Notes
DCM8.9373High volatility
THF7.5268Slower reaction
Acetonitrile37.581Requires higher temperature

Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (CDCl₃) : δ 1.44 (s, 18H, Boc CH₃), 3.10 (q, 4H, NHCH₂), 1.30–1.50 (m, 8H, CH₂).

  • IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1530 cm⁻¹ (N-H bend).

Purity Assessment via HPLC

ColumnMobile PhaseRetention TimePurity (%)
C18 Reverse Phase70:30 MeCN/H₂O6.2 min99.5

Chemical Reactions Analysis

1,6-Bis(tert-butoxycarbonylamino)hexane undergoes various chemical reactions, primarily involving the deprotection of the Boc groups and subsequent functionalization of the amine groups. Some common reactions include:

Scientific Research Applications

Organic Synthesis

Protecting Group Utility:
Boc-hexane serves as a protecting group for amines during chemical reactions. The two tert-butoxycarbonyl (Boc) groups prevent amine functionalities from participating in unwanted reactions while allowing selective modifications of other functional groups. This selectivity is crucial in multi-step synthesis processes where the integrity of certain functional groups must be maintained.

Deprotection Mechanisms:
The Boc groups can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), yielding 1,6-hexanediamine. This deprotected form can then engage in various nucleophilic substitution reactions, facilitating the formation of complex molecules essential in organic chemistry .

Medicinal Chemistry

Pharmaceutical Synthesis:
In medicinal chemistry, Boc-hexane is instrumental in synthesizing pharmaceuticals. The protection of amine functionalities allows for the systematic construction of complex drug molecules while minimizing side reactions. For instance, Boc-protected amines can be incorporated into peptide synthesis or other bioactive compounds, enhancing their therapeutic potential .

Case Studies:

  • A study demonstrated the use of Boc-hexane in synthesizing polycyclic Toll-like receptor (TLR) antagonists, which are promising candidates for treating immune disorders. The compound was utilized to ensure the selective formation of desired intermediates without compromising other reactive sites .

Polymer Chemistry

Polyamide Formation:
Boc-hexane is also employed in polymer chemistry for the preparation of polyamides and other polymers. The protected amine groups can be deprotected post-polymerization to yield functional polymers with specific properties tailored for various applications .

Synthesis Techniques:
The synthesis typically involves:

  • Protection of 1,6-hexanediamine using Boc-Cl.
  • Subsequent polymerization processes where the protected amines are incorporated into polymer chains.
  • Final deprotection to yield the desired polymer structure with free amine functionalities.

Mechanism of Action

The mechanism of action of 1,6-Bis(tert-butoxycarbonylamino)hexane primarily involves the protection and deprotection of amine groups. The Boc groups provide steric hindrance and electronic effects that prevent the amine groups from participating in unwanted reactions. Upon deprotection, the free amine groups can engage in various chemical transformations, enabling the synthesis of complex molecules .

Comparison with Similar Compounds

2,6-Bis(tert-butoxycarbonylamino)hexanoic Acid

  • Structural Differences : Unlike the 1,6-isomer, this compound has Boc groups at the 2 and 6 positions and includes a carboxylic acid moiety.
  • Functional Implications: The carboxylic acid group enhances solubility in polar aprotic solvents (e.g., DMF) but limits compatibility with acid-sensitive reactions.
  • Applications : Primarily used in drug intermediates requiring both Boc protection and carboxylic acid functionality .

1,6-Bis(maleimido)hexane (CAS 4856-87-5)

  • Structural Differences : Replaces Boc groups with maleimide rings, which are thiol-reactive.
  • Functional Implications :
    • Forms stable thioether bonds with cysteine residues, making it a key crosslinker in bioconjugation (e.g., antibody-drug conjugates).
    • Insoluble in aqueous buffers but dissolves in DMSO or DMF.
  • Applications: Critical in protein engineering and nanomaterial functionalization .

1,6-Bis(diphenylphosphino)hexane (DPPH)

  • Structural Differences : Features diphenylphosphine groups instead of Boc-protected amines.
  • Functional Implications :
    • Acts as a bidentate ligand in transition metal catalysis (e.g., palladium, nickel).
    • Air-sensitive and typically handled under inert atmospheres.
  • Applications : Used in cross-coupling reactions (e.g., Suzuki-Miyaura) and coordination chemistry .

1,6-Bis(p-tolyloxy)hexane

  • Structural Differences : Contains p-tolyl ether linkages.
  • Functional Implications :
    • Ether groups confer thermal stability and hydrophobicity.
    • Lacks reactive sites for conjugation or protection.
  • Applications : Employed as a sensitizer in thermal recording materials and fire-resistant polymers .

1,6-Dibromohexane

  • Structural Differences : Terminal bromine atoms enable alkylation reactions.
  • Functional Implications: Highly reactive in nucleophilic substitutions (e.g., forming quaternary ammonium salts). Limited stability in humid environments due to hydrolysis.
  • Applications : Intermediate in pharmaceuticals (e.g., antihypertensive agents) and surfactants .

1,6-Bis(trimethoxysilyl)hexane

  • Structural Differences : Trimethoxysilyl groups enable siloxane bond formation.
  • Functional Implications :
    • Hydrolyzes in moisture to form crosslinked siloxane networks.
    • Enhances adhesion in composites and coatings.
  • Applications : Silane coupling agent in materials science .

Data Tables

Table 1: Physicochemical Properties

Compound Molecular Weight Solubility Stability Key Functional Groups
1,6-Bis(tert-butoxycarbonylamino)hexane ~344.5 g/mol DCM, THF, DMF Acid-labile Boc-protected amines
2,6-Bis(tert-butoxycarbonylamino)hexanoic acid ~388.5 g/mol DMF, DMSO Acid-labile Boc-amines, carboxylic acid
1,6-Bis(maleimido)hexane 276.29 g/mol DMSO, DMF Thiol-reactive Maleimide
1,6-Bis(diphenylphosphino)hexane 454.53 g/mol Toluene, THF Air-sensitive Phosphine

Research Findings and Trends

  • Boc-Protected Derivatives : The 1,6-isomer’s linear structure offers superior flexibility in solid-phase peptide synthesis compared to branched analogs, minimizing steric clashes .
  • Maleimide Crosslinkers : 1,6-Bis(maleimido)hexane demonstrates higher stability in physiological pH than shorter-chain analogs (e.g., BMH), reducing off-target reactions .
  • Phosphine Ligands: 1,6-Bis(diphenylphosphino)hexane shows enhanced catalytic activity in nickel-mediated reactions compared to triphenylphosphine due to chelation effects .

Biological Activity

1,6-Bis(tert-butoxycarbonylamino)hexane (CAS No. 16644-54-5) is a derivative of 1,6-diaminohexane, where the amine groups are protected by tert-butoxycarbonyl (Boc) groups. This compound is primarily used in organic synthesis and peptide chemistry due to its ability to serve as a protected amino acid. Understanding its biological activity is crucial for its application in drug development and biochemical studies.

Chemical Structure and Properties

This compound features two Boc-protected amine functionalities attached to a hexane backbone. The structure can be represented as follows:

C6H14N2O4\text{C}_6\text{H}_{14}\text{N}_2\text{O}_4

Molecular Weight: 174.19 g/mol

Canonical SMILES: CC(C(=O)O)C(C(=O)O)CC

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of 1,6-diaminohexane have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways crucial for bacterial survival.

Anticancer Potential

Some studies suggest that amino acid derivatives can inhibit tumor growth by modulating metabolic pathways or serving as prodrugs that activate within cancer cells. The Boc-protecting groups may enhance the stability of these compounds in biological systems, allowing for targeted delivery and reduced side effects.

Case Studies and Research Findings

  • Synthesis and Biological Evaluation : A study synthesized various Boc-protected amino acids, including derivatives of 1,6-diaminohexane, and evaluated their cytotoxicity against cancer cell lines. The results indicated that certain modifications could enhance selectivity towards cancer cells while minimizing toxicity to normal cells .
  • Antimicrobial Studies : In a comparative study of amino acid derivatives, compounds similar to this compound were tested against multi-drug resistant strains of Staphylococcus aureus and Klebsiella pneumoniae. The findings revealed that these compounds exhibited potent antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 0.5 to 2 µg/mL .
  • Enzyme Inhibition : Research on related compounds demonstrated their ability to inhibit bacterial topoisomerases, essential enzymes for DNA replication and repair in bacteria. This inhibition leads to bacterial cell death and presents a promising avenue for developing new antibiotics .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeMIC (µg/mL)Reference
1,6-DiaminohexaneAntimicrobial0.5
Boc-Protected Amino Acid DerivativeAnticancer2
Dual Topoisomerase InhibitorAntibacterial<0.03125

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.